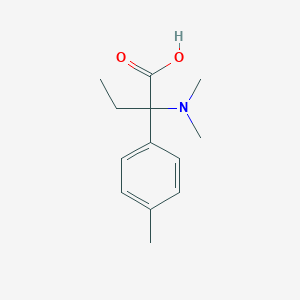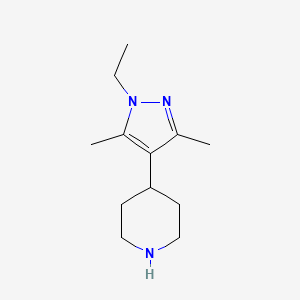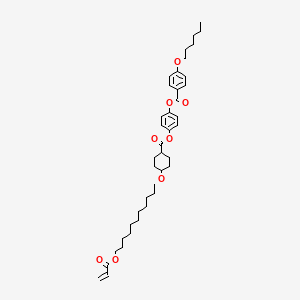
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is a complex organic compound known for its unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate typically involves a multi-step process. The key steps include:
Preparation of 11-(acryloyloxy)undecanol: This intermediate is synthesized by esterification of undecanol with acryloyl chloride in the presence of a base such as pyridine.
Formation of the cyclohexane derivative: The 11-(acryloyloxy)undecanol is then reacted with cyclohexanecarbonyl chloride to form the corresponding ester.
Coupling with phenyl 4-(hexyloxy)benzoate: The final step involves the coupling of the cyclohexane derivative with phenyl 4-(hexyloxy)benzoate using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ester and ether groups can be oxidized under strong oxidative conditions.
Reduction: The acrylate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers with unique mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles and nanoparticles.
Material Science: Utilized in the development of advanced materials such as liquid crystals and photoresponsive materials.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is largely dependent on its application. For instance:
In Polymer Chemistry: The acrylate group undergoes free radical polymerization to form long polymer chains.
In Drug Delivery: The compound forms micelles that encapsulate drugs, enhancing their solubility and stability.
Comparación Con Compuestos Similares
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate can be compared with similar compounds such as:
Phenyl 4-(hexyloxy)benzoate: Lacks the acrylate and cyclohexane groups, resulting in different reactivity and applications.
Cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate: Does not contain the acrylate group, limiting its use in polymerization reactions.
11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl: Missing the benzoate group, affecting its overall stability and reactivity.
Propiedades
Fórmula molecular |
C40H56O8 |
|---|---|
Peso molecular |
664.9 g/mol |
Nombre IUPAC |
[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C40H56O8/c1-3-5-6-14-29-44-34-21-17-32(18-22-34)39(42)47-36-25-27-37(28-26-36)48-40(43)33-19-23-35(24-20-33)45-30-15-12-10-8-7-9-11-13-16-31-46-38(41)4-2/h4,17-18,21-22,25-28,33,35H,2-3,5-16,19-20,23-24,29-31H2,1H3 |
Clave InChI |
IQBFXFXXSOOEGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3CCC(CC3)OCCCCCCCCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


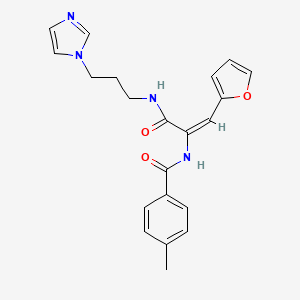

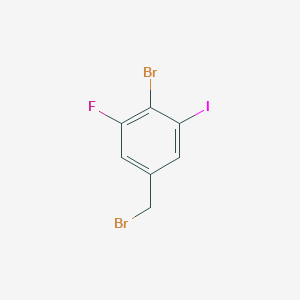

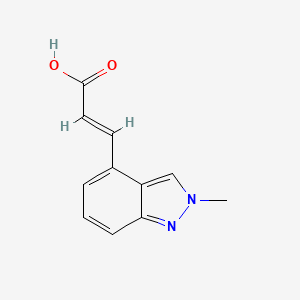
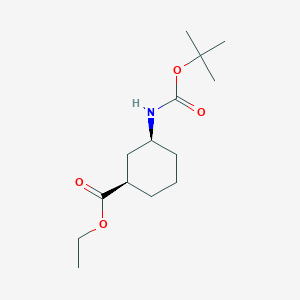
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)

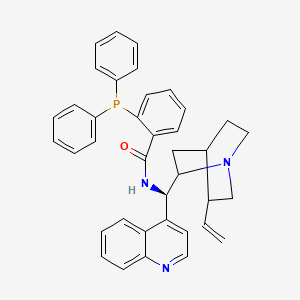
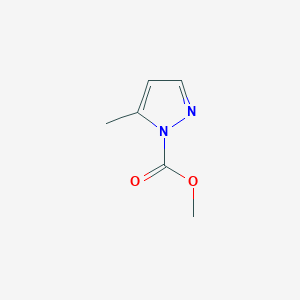

![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
